3-Chloro-5,7-dimethoxybenzo[d]isothiazole
Overview
Description
Scientific Research Applications
Synthesis and Characterization of Complexes
3-Chloro-5,7-dimethoxybenzo[d]isothiazole is used in the synthesis of complex chemical structures. For instance, its derivatives are involved in the formation of cyclopalladated complexes. These complexes exhibit unique temperature-dependent properties and can undergo reactions to form various bridged analogues, showcasing their potential in advanced chemical synthesis and characterization (Hiraki et al., 1986).
Pharmaceutical Applications
Compounds containing this compound are explored for their pharmaceutical applications. They are used in the synthesis of molecules with potential as histamine H3 receptor antagonists, which could have implications in treating various neurological conditions (Greig et al., 2001).
Chemotherapeutic Properties
Researchers have explored the use of derivatives of this compound in cancer treatment. Studies have synthesized and evaluated compounds for their anticancer properties, particularly in relation to specific types of cancer cells (Karaaslan et al., 2019).
Heterocyclic Chemistry
This compound is instrumental in heterocyclic chemistry. It is utilized in synthesizing various heterocyclic compounds, which are fundamental in developing new drugs and materials. These compounds are crucial in understanding and developing novel reactions and mechanisms in organic chemistry (Emayan et al., 1997).
Alzheimer's Disease Research
There's ongoing research into the use of this compound derivatives in the treatment of Alzheimer's disease. These compounds show potential in inhibiting enzymes related to the disease's progression, presenting a promising avenue for developing new therapies (Xu et al., 2018).
properties
IUPAC Name |
3-chloro-5,7-dimethoxy-1,2-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2S/c1-12-5-3-6-8(7(4-5)13-2)14-11-9(6)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPMNTAOWGNMLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)SN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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